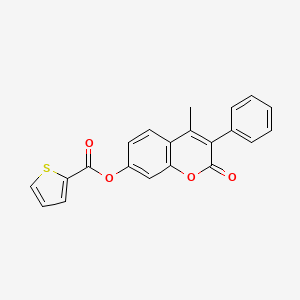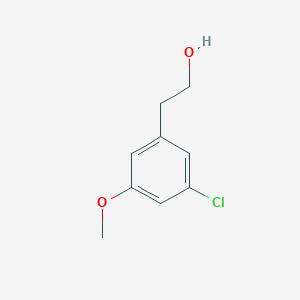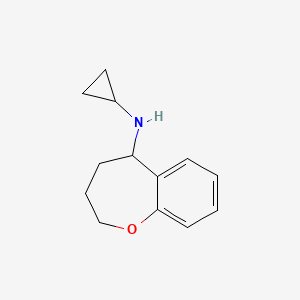
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications
Mécanisme D'action
Target of Action
The compound “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate” is a derivative of coumarin . Coumarins are known to have a wide range of biological activities and have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . Therefore, the targets of this compound could be diverse depending on the specific functional groups present in the molecule.
Mode of Action
Coumarins are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities . For instance, some coumarins are potent inhibitors of bacterial DNA gyrase , which is crucial for bacterial DNA replication.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if the compound acts as a DNA gyrase inhibitor, it would affect the DNA replication pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For instance, if the compound acts as a DNA gyrase inhibitor, it could lead to inhibition of bacterial growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core. This can be achieved through the Pechmann condensation, where phenol reacts with β-keto ester in the presence of a strong acid catalyst like sulfuric acid.
Pechmann Condensation:
Next, the chromen-2-one derivative undergoes a Friedel-Crafts acylation to introduce the phenyl group at the 3-position.
Friedel-Crafts Acylation:
Finally, the thiophene-2-carboxylate moiety is introduced through an esterification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the chromen-2-one core or the thiophene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate has been investigated for its potential as an anti-inflammatory and antioxidant agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Studies have shown that chromen-2-one derivatives can exhibit anti-cancer, anti-microbial, and anti-viral activities, making this compound a subject of interest for pharmaceutical research.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate
- 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl benzoate
Uniqueness
Compared to similar compounds, 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate is unique due to the presence of the thiophene-2-carboxylate moiety. This structural feature can enhance its biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4S/c1-13-16-10-9-15(24-20(22)18-8-5-11-26-18)12-17(16)25-21(23)19(13)14-6-3-2-4-7-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIXVPZWRMWZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Tert-butyl-6-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2835442.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2835443.png)

![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2835447.png)



![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2835453.png)


![N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2835461.png)
